molecular formula C18H21N5OS B502461 [(2-ETHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

[(2-ETHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

Cat. No.: B502461
M. Wt: 355.5g/mol
InChI Key: OCOYCIVUUGTPJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2-ETHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound that features a benzyl group substituted with an ethoxy group, and a tetrazole ring attached via a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-ETHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Thioether Formation: The tetrazole derivative is then reacted with a suitable thiol to form the thioether linkage.

    Benzylation: The final step involves the reaction of the thioether-tetrazole intermediate with 2-ethoxybenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

[(2-ETHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group on the tetrazole ring can be reduced to an amine.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino-tetrazole derivatives.

    Substitution: Various substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

[(2-ETHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein-ligand interactions.

Mechanism of Action

The mechanism of action of [(2-ETHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites on enzymes or receptors. This binding can inhibit or activate the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(2-ETHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
  • N-(2-methoxybenzyl)-N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}amine
  • N-(2-ethoxybenzyl)-N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]propyl}amine

Uniqueness

The unique combination of the ethoxybenzyl group and the tetrazole ring in this compound provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C18H21N5OS

Molecular Weight

355.5g/mol

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C18H21N5OS/c1-2-24-17-11-7-6-8-15(17)14-19-12-13-25-18-20-21-22-23(18)16-9-4-3-5-10-16/h3-11,19H,2,12-14H2,1H3

InChI Key

OCOYCIVUUGTPJD-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1CNCCSC2=NN=NN2C3=CC=CC=C3

Canonical SMILES

CCOC1=CC=CC=C1CNCCSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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